N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide is a useful research compound. Its molecular formula is C11H15F3N4O2S and its molecular weight is 324.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.08678139 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide is the Janus tyrosine kinase (JAK3) . JAK3 is a crucial enzyme involved in the signaling pathways of various cytokines and growth factors. It plays a significant role in immune response regulation, hematopoiesis, and cell growth and survival .
Mode of Action
This compound acts as a specific inhibitor of JAK3 . It binds to the kinase domain of JAK3, preventing its activation and subsequent phosphorylation of downstream signaling proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK3, it prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression. The disruption of this pathway can affect various biological processes, including immune response, cell growth, and apoptosis .
Result of Action
The inhibition of JAK3 by this compound can lead to a decrease in the activation of immune cells, potentially reducing inflammation and immune responses . This could make the compound useful in the treatment of diseases characterized by overactive immune responses or chronic inflammation .
Properties
IUPAC Name |
N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c1-17(21(2,19)20)8-4-6-18(7-8)10-15-5-3-9(16-10)11(12,13)14/h3,5,8H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABJMTVEOEQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.